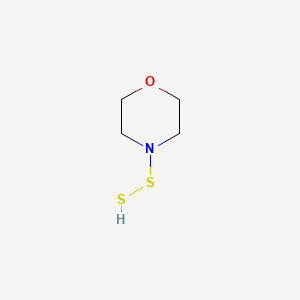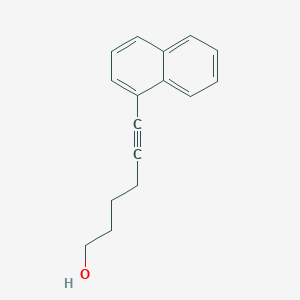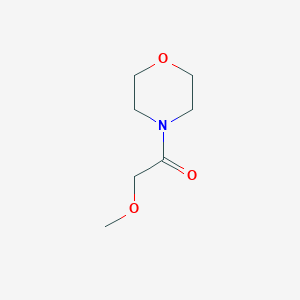![molecular formula C19H19N3O2 B12611605 {7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone CAS No. 914392-56-6](/img/structure/B12611605.png)
{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the quinazoline family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of {7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the quinazoline core, followed by the introduction of the methoxy and propan-2-yl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale production.
Chemical Reactions Analysis
{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinazoline compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of {7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone can be compared with other quinazoline derivatives, such as:
- **2-[(Propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone
- **7-Methoxyquinazolin-6-yl}(phenyl)methanone
These compounds share similar structures but differ in the presence or absence of specific functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
CAS No. |
914392-56-6 |
|---|---|
Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
[7-methoxy-2-(propan-2-ylamino)quinazolin-6-yl]-phenylmethanone |
InChI |
InChI=1S/C19H19N3O2/c1-12(2)21-19-20-11-14-9-15(17(24-3)10-16(14)22-19)18(23)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,20,21,22) |
InChI Key |
QRDITVSMPPDKSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC2=CC(=C(C=C2C=N1)C(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-N-{3-[2-(3-fluorophenyl)ethoxy]phenyl}-2-hydroxybenzamide](/img/structure/B12611532.png)

![[(2S)-Piperidin-2-yl]methyl butanoate](/img/structure/B12611553.png)





![N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine](/img/structure/B12611588.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone](/img/structure/B12611594.png)
![tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate](/img/structure/B12611596.png)
![Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B12611601.png)
![Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12611603.png)
